

Spectroscopic Analysis of 2-Bromopropane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromopropane

Cat. No.: B125204

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-bromopropane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the relationships between these analytical techniques are visualized. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-bromopropane**, both ^1H and ^{13}C NMR are employed to elucidate the connectivity and chemical environment of its atoms.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-bromopropane** is characterized by two distinct signals, corresponding to the two different proton environments in the molecule.^[1] The methyl (CH_3) protons are equivalent due to the molecule's symmetry, and the methine (CH) proton represents a unique environment.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.7	Doublet	6H	$2 \times \text{CH}_3$
~4.1-4.3	Septet	1H	CH-Br

Table 1: ^1H NMR Data for **2-Bromopropane**.

^{13}C NMR Spectroscopic Data

Due to the symmetry of **2-bromopropane**, its ^{13}C NMR spectrum displays two signals, representing the two distinct carbon environments.[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
~28.5	$2 \times \text{CH}_3$
~45.4	CH-Br

Table 2: ^{13}C NMR Data for **2-Bromopropane**.[\[2\]](#)

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra of a liquid sample like **2-bromopropane**.

1.3.1. Sample Preparation:

- Approximately 5-25 mg of **2-bromopropane** is required for ^1H NMR, while 50-100 mg is recommended for ^{13}C NMR to achieve a good signal-to-noise ratio.[\[3\]](#)
- The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), to avoid interference from solvent protons in the ^1H spectrum.[\[4\]](#) The final volume in the NMR tube should be approximately 0.6-0.7 mL.
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shifts.[\[4\]](#)
- The solution is transferred to a 5 mm NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

1.3.2. Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
- The magnetic field is "shimmed" to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
- For ^1H NMR, the spectrum is typically acquired with 8 to 16 scans.[3] For ^{13}C NMR, a larger number of scans and a relaxation delay of around 2 seconds are common to ensure adequate signal intensity.[3]
- Standard pulse sequences are used for both ^1H and ^{13}C NMR acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-bromopropane** is relatively simple, consistent with its structure.[5]

Wavenumber (cm^{-1})	Intensity	Assignment
2975-2845	Strong	C-H stretching (sp^3)
1470-1370	Strong	C-H deformation
1175-1140	Moderate	C-C-C skeletal vibrations
840-790	Moderate	C-C-C skeletal vibrations
~550	Strong	C-Br stretching

Table 3: Key IR Absorption Bands for **2-Bromopropane**.[5]

Experimental Protocol for FT-IR Spectroscopy

The following describes a typical procedure for obtaining an FT-IR spectrum of a liquid sample like **2-bromopropane** using the Attenuated Total Reflectance (ATR) technique.

2.1.1. Instrument Setup:

- The FT-IR spectrometer is equipped with an ATR accessory, which contains a crystal (e.g., diamond or germanium).
- A background spectrum is collected with the clean, empty ATR crystal. This is done to subtract any signals from the atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

2.1.2. Sample Analysis:

- A small drop of **2-bromopropane** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range is typically from 4000 to 400 cm⁻¹.
- After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) to remove any residual sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of **2-bromopropane** shows two molecular ion peaks at m/z 122 and 124, with a nearly 1:1 ratio.^[6] This is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.^[6] The base peak, which is the most abundant fragment, is typically observed at m/z 43, corresponding to the isopropyl cation.^[6]

m/z	Relative Intensity	Assignment
124	~5.7	$[\text{CH}_3\text{CH}^{(81)\text{Br}}\text{CH}_3]^+$ (Molecular Ion, M+2)
122	~5.9	$[\text{CH}_3\text{CH}^{(79)\text{Br}}\text{CH}_3]^+$ (Molecular Ion, M)
43	100	$[\text{CH}(\text{CH}_3)_2]^+$ (Base Peak)
41	~31.9	$[\text{C}_3\text{H}_5]^+$
27	~27.4	$[\text{C}_2\text{H}_3]^+$

Table 4: Major Fragments in the Mass Spectrum of **2-Bromopropane**.[\[7\]](#)

Experimental Protocol for Electron Ionization Mass Spectrometry

The following protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a liquid sample like **2-bromopropane**.

3.1.1. Sample Introduction:

- A small amount of liquid **2-bromopropane** is introduced into the mass spectrometer. This can be done via direct injection with a syringe into a heated inlet or through a gas chromatograph (GC-MS).
- The sample is vaporized in the heated inlet.

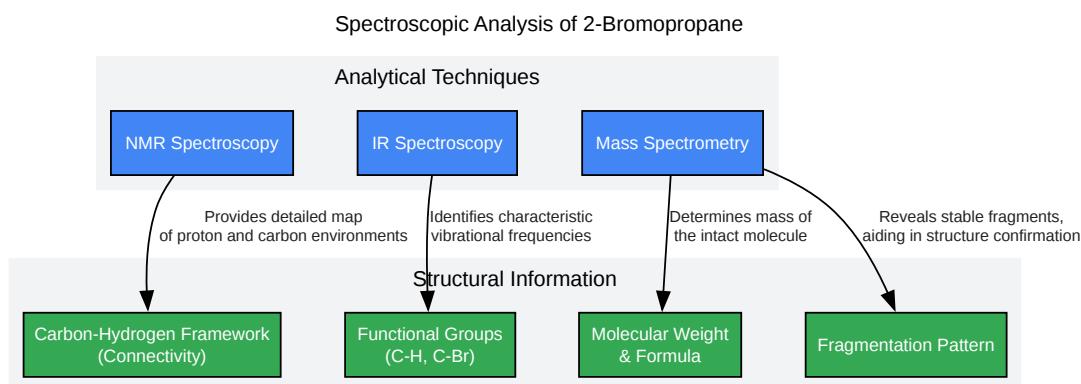
3.1.2. Ionization and Analysis:

- The gaseous **2-bromopropane** molecules enter the ion source, which is under high vacuum.
- In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[8\]](#) This causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$).
- The molecular ions are often unstable and fragment into smaller, charged species.

- The ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Interrelationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of **2-bromopropane**.



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Caption: Relationship between spectroscopic techniques and the structural information they provide for **2-bromopropane**.

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